![molecular formula C20H18BrN3O3S B2704017 methyl [4-({2-[(2-bromophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1251557-50-2](/img/structure/B2704017.png)

methyl [4-({2-[(2-bromophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of benzodiazepine, a class of psychoactive drugs. Benzodiazepines are known for their sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . The presence of a bromophenyl group might influence these properties, but without specific studies on this compound, it’s hard to say exactly how.

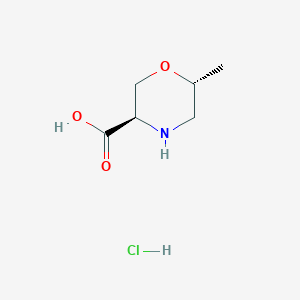

Molecular Structure Analysis

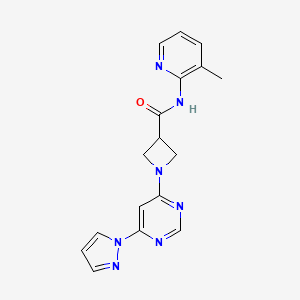

The molecular structure of this compound would be quite complex, with multiple rings and functional groups. The benzodiazepine ring system is a fused structure of a benzene ring and a diazepine ring. The bromophenyl group is a phenyl ring with a bromine atom attached, and the thioether and ester groups contain sulfur and oxygen atoms, respectively .Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, those could include reactions at the ester group (such as hydrolysis or transesterification), substitution reactions at the bromophenyl group, or reactions at the sulfur atom of the thioether group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of a bromine atom could increase its molecular weight and potentially its reactivity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has explored the synthesis of thiazolobenzodiazepines and related compounds through reactions involving tetrahydro-1,5-benzodiazepine-2-thiones and aromatic α-bromoketones. Such reactions have yielded a variety of compounds, including those with potential as intermediates in pharmaceutical synthesis. These studies also delve into semiempirical calculations to understand the mechanism and energetic parameters of these reactions (Jančienė et al., 2008).

Another area of study involves the synthesis of thieno-diltiazem derivatives from 5-substituted 3-nitro-2-thiophenthiol, indicating the versatility of related compounds in synthesizing diverse derivatives for potential therapeutic applications (Puschmann & Erker, 1995).

Pharmacological Potential

The synthesis and evaluation of iminothiazolidin-4-one acetate derivatives as aldehyde and aldose reductase inhibitors have been reported, showing potential for the treatment of diabetic complications. This research highlights the importance of these compounds in developing novel drugs with significant inhibitory potency against specific enzymes involved in disease progression (Ali et al., 2012).

Additionally, the synthesis of 1,5-benzothiazepine dipeptide mimetics through CuI-catalyzed coupling reactions points to the utility of related compounds in creating mimetics with potential biological activities, showcasing the broad scope of applications in medicinal chemistry and drug design (Gan & Ma, 2009).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[4-[2-(2-bromoanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O3S/c1-27-20(26)11-13-10-19(24-17-9-5-4-8-16(17)22-13)28-12-18(25)23-15-7-3-2-6-14(15)21/h2-10,22H,11-12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSJBPCAHHPMDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Naphthalen-1-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2703935.png)

![3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide](/img/structure/B2703937.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-fluorophenyl)sulfanylacetate](/img/structure/B2703941.png)

![N-(2,4-difluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2703943.png)

![1'-(5-Chlorothiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2703944.png)

![(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid](/img/structure/B2703945.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2703946.png)

![2-(chloromethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2703951.png)

![1-{4-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B2703955.png)